molecular formula C8H5FIN B1397419 5-fluoro-4-iodo-1H-indole CAS No. 955978-88-8

5-fluoro-4-iodo-1H-indole

Cat. No.: B1397419
CAS No.: 955978-88-8
M. Wt: 261.03 g/mol
InChI Key: PZVWMIMJWJJLAW-UHFFFAOYSA-N
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Description

5-Fluoro-4-iodo-1H-indole is a halogenated indole derivative characterized by the presence of fluorine and iodine atoms on its indole ring structure. Indoles are a significant class of heterocyclic compounds known for their biological and pharmaceutical importance

Biochemical Analysis

Biochemical Properties

5-Fluoro-4-iodo-1H-indole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with glutamate-gated chloride channels (GluCl), which are prominent targets for drug selection and design in parasitology . The interaction with GluCl can lead to the activation of ion channels, which is a hallmark of anthelmintic and antiparasitic drugs .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, halogenated indole derivatives, including this compound, have been shown to inhibit biofilm formation by multidrug-resistant pathogens such as Escherichia coli and Staphylococcus aureus . This inhibition is crucial for preventing bacterial infections and enhancing the efficacy of antimicrobial treatments.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s interaction with GluCl channels leads to the activation of ion channels, resulting in the disruption of cellular homeostasis and eventual cell death . Additionally, this compound’s ability to form giant vacuoles in nematodes suggests a unique mechanism of inducing methuosis, a non-apoptotic form of cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that halogenated indole derivatives, including this compound, exhibit nematicidal and insecticidal activities over extended periods . These long-term effects are essential for understanding the compound’s potential as a therapeutic agent and its impact on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting biofilm formation and inducing cell death in parasites . At higher doses, this compound may cause toxic or adverse effects, including the formation of giant vacuoles and disruption of cellular homeostasis . Understanding the dosage effects is crucial for determining the compound’s safety and efficacy in potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity and function. The compound’s interaction with GluCl channels and its ability to induce methuosis suggest that it may affect metabolic flux and metabolite levels within cells

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for understanding its localization and accumulation. The compound’s interaction with transporters and binding proteins can influence its distribution and efficacy . Studies have shown that halogenated indole derivatives, including this compound, can be transported across cell membranes and accumulate in specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound’s targeting signals and post-translational modifications may direct it to specific compartments or organelles within the cell . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-fluoro-4-iodo-1H-indole typically involves halogenation reactions starting from indole or its derivatives. One common method is the direct halogenation of indole using iodine and fluorine sources under controlled conditions. Another approach involves the sequential halogenation of indole, first with iodine and then with a fluorinating agent.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors or batch processes to ensure consistent quality and yield. The choice of method depends on factors such as cost, scalability, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-4-iodo-1H-indole undergoes various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the indole ring to its corresponding oxindole derivatives.

  • Reduction: Reduction reactions can reduce the halogenated indole to simpler derivatives.

  • Substitution: Substitution reactions can replace the halogen atoms with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation: Oxindole derivatives.

  • Reduction: Reduced indole derivatives.

  • Substitution: Substituted indole derivatives with different functional groups.

Scientific Research Applications

5-Fluoro-4-iodo-1H-indole has diverse applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

  • Biology: Investigated for its biological activity, including potential antimicrobial and anticancer properties.

  • Medicine: Explored for its therapeutic potential in drug discovery and development.

  • Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

5-Fluoro-4-iodo-1H-indole is compared with other similar compounds, such as 4-fluoro-5-iodo-1H-indole and 5-bromo-6-fluoro-7-iodo-1H-indole. These compounds share structural similarities but differ in their halogenation patterns, leading to variations in their chemical properties and biological activities.

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Properties

IUPAC Name

5-fluoro-4-iodo-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FIN/c9-6-1-2-7-5(8(6)10)3-4-11-7/h1-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZVWMIMJWJJLAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1NC=C2)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of thallium tris(trifluoroacetate) (8.45 g, 15.6 mmol) in TFA (35 mL) was added to a solution of 5-fluoro-1H-indole-3-carboxylic acid methyl ester (2 g, 10.4 mmol) in TFA (10 mL) at room temperature and stirred for 2 h. The reaction mixture was evaporated in vacuo and the resulting residue suspended in water (25 mL) before being treated with a solution of potassium iodide (5.2 g, 31.3 mmol) in water (50 mL). The reaction mixture was treated with dichloromethane (100 mL) and methanol (5 mL) and the resulting precipitate removed by filtration through celite. The organic layer was separated, washed successively with sodium thiosulfate solution and brine, then dried (MgSO4) and evaporated in vacuo. The resultant material was dissolved in methanol (60 mL) and treated with 40% aqueous NaOH solution (60 mL) then refluxed for 2 h. The reaction mixture was cooled to RT and extracted with DCM/MeOH (ratio 95:5). The organic layer was dried (MgSO4), filtered and concentrated in vacuo. The resultant residue was purified by column chromatography (silica gel, pentane:EtOAc 75:25) to provide 5-fluoro-4-iodo-1H-indole as a pale brown solid (1.05 g, 39%).
Quantity
8.45 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
5.2 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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